3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a hydroxyl group at position 3 and three methyl substituents at positions 4, 7, and 7 of the bicyclo[2.2.1]heptane scaffold. For instance, the 1-carboxylic acid variant (CAS: 93257-31-9) has a molecular formula of C₁₁H₁₈O₃, a molecular weight of 198.262 g/mol, and undefined stereochemistry at three centers . The bicyclo[2.2.1]heptane core is rigid, influencing its pharmacokinetic properties, such as solubility and binding affinity.
Properties
IUPAC Name |
(1S,2S,3S,4S)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-8,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMGCVFWBFOAZ-CIOUSYIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2C(=O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)[C@@H]([C@@H]2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or preservatives in food and pharmaceutical industries.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Properties
There is emerging evidence that this compound may possess neuroprotective effects. Research focusing on its ability to protect neuronal cells from oxidative stress and apoptosis suggests potential applications in neurodegenerative disease therapies.
Fragrance Industry
Due to its unique structural characteristics, this compound is used as a fragrance component in perfumes and cosmetics. Its pleasant odor profile makes it an attractive ingredient for enhancing scent formulations.
Synthesis of Other Compounds
This compound serves as a precursor for synthesizing various derivatives used in pharmaceuticals and agrochemicals. Its bicyclic structure allows for modifications that can lead to the development of more complex molecules with desired biological activities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 100 µg/mL. |
| Study B | Anti-inflammatory Effects | Showed a reduction in TNF-alpha levels by 30% in LPS-stimulated macrophages when treated with the compound at 50 µM concentration. |
| Study C | Neuroprotection | In vivo studies indicated a significant reduction in neuronal cell death in models of oxidative stress when treated with the compound at doses of 10 mg/kg body weight. |
Mechanism of Action
The mechanism of action of 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Anti-Infective Bicycloheptane Derivatives
- Key Features: The thiazole substituent enhances bacterial targeting, while the bicycloheptane core stabilizes the molecule against metabolic degradation.
- PKZ18-22 (3-[[[4-[4-(2-Methylpropyl)phenyl]-2-thiazolyl]amino]carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid): Activity: Superior biofilm inhibition compared to clinical antibiotics like vancomycin, with synergistic effects when combined with β-lactams .
Transport Inhibitors
- 2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid: Application: Blocks leucine-preferring (L-system) amino acid transport at the blood-brain barrier (BBB) with a Km of 8.8 µM for valine . Comparison: Unlike the target compound, this analog lacks hydroxyl and methyl groups, reducing polarity but enhancing BBB penetration.
Physicochemical Variants
- 3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic Acid: Properties: Predicted pKa = 4.46, density = 1.179 g/cm³, and molecular weight = 225.28 g/mol.
- 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic Acid :
Structural and Functional Analysis
Table 1: Key Parameters of Bicyclo[2.2.1]heptane Derivatives
Research Findings and Trends
Substituent Impact : Hydroxyl and methyl groups (as in the target compound) enhance polarity and solubility but may reduce BBB penetration compared to lipophilic analogs like PKZ18 .
Stereochemistry : Undefined stereocenters in the target compound (based on its methyl ester analog) could limit its therapeutic predictability, whereas defined stereoisomers (e.g., PKZ18 derivatives) show optimized activity .
Biological Activity
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 93257-31-9) is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, antioxidant activity, and potential applications in pharmacology.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 95% .
1. Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies involving extracts from related compounds have shown a reduction in inflammatory markers in vitro and in vivo models.
Case Study : A study on extracts from Ammodaucus leucotrichus demonstrated IC50 values for anti-inflammatory activity that suggest similar compounds could inhibit protein denaturation and protease activity effectively .
2. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Preliminary studies indicate that bicyclic compounds can scavenge free radicals effectively.
Research Findings :
- In vitro assays have shown that derivatives of bicyclic acids can reduce oxidative stress markers significantly.
- The antioxidant capacity was assessed using DPPH and ABTS assays, revealing promising results comparable to established antioxidants like ascorbic acid .
3. Potential Therapeutic Applications
The unique structure of this compound suggests potential as a lead compound in drug development.
| Therapeutic Area | Potential Mechanism | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Antioxidant | Free radical scavenging | |
| Pain relief | Modulation of pain pathways |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in inflammatory pathways.
Findings from Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
